
Fasudil
Overview
Description
Fasudil is a potent Rho-kinase inhibitor and vasodilator. It has been used for the treatment of cerebral vasospasm, which is often due to subarachnoid hemorrhage, as well as to improve cognitive decline seen in stroke patients . This compound has also been found to be effective for the treatment of pulmonary hypertension . It has been approved for use in Japan and China since 1995 .
Preparation Methods
The synthesis of fasudil hydrochloride involves several steps. One method starts with 5-isoquinoline sulfoacid as the raw material, which is refluxed in thionyl chloride to obtain 5-isoquinoline sulfonyl chloride hydrochloride. This is then dissolved in dichloromethane and neutralized. The organic phase is washed, dried, and filtered to obtain a dichloromethane solution of 5-isoquinoline sulfonyl chloride. This solution reacts with high purity piperazine in the presence of other alkaline reagents. The reaction solution is washed with hydrochloric acid aqueous solution and sodium hydroxide aqueous solution, and the washing solution is extracted with dichloromethane. The organic phases are combined, washed, dried, and filtered, and then saturated hydrogen chloride ethanol solution is added dropwise to separate out the crude product of this compound hydrochloride. The crude product is recrystallized with ethanol aqueous solution to obtain this compound hydrochloride .
Chemical Reactions Analysis
Fasudil undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include thionyl chloride for the formation of sulfonyl chloride, and piperazine for the formation of the final product. Major products formed from these reactions include this compound hydrochloride and its impurities .
Scientific Research Applications
Neurological Disorders
Fasudil has shown promise in treating several neurological conditions:
- Cerebral Vasospasm : this compound is clinically used to prevent vasospasm following subarachnoid hemorrhage, significantly improving patient outcomes .
- Neurodegenerative Diseases : Studies indicate that this compound can improve cognitive function in models of Alzheimer's disease by reducing amyloid-beta and tau pathology. In APP/PS1 mice, this compound treatment led to improved spatial memory and cognitive function .
- Amyotrophic Lateral Sclerosis (ALS) : A Phase 2a trial (ROCK-ALS) demonstrated that this compound preserved motor neurons in early-stage ALS patients, suggesting its potential as a neuroprotective agent .
Cardiovascular Applications
This compound's cardioprotective properties have been extensively studied:
- Myocardial Ischemia/Reperfusion Injury : Preclinical studies have shown that this compound reduces myocardial infarct size and improves cardiac function in animal models. Mechanisms include enhanced coronary vasodilation and reduced oxidative stress .
Cancer Research
This compound's effects on cancer cell proliferation and migration have been explored:
- Bladder Cancer : In vitro studies indicate that this compound inhibits the proliferation and migration of transitional cell carcinoma cells (T24 cell line), suggesting its potential as an adjunct therapy in bladder cancer treatment .
Data Summary
The following table summarizes key findings from various studies on the applications of this compound:
Case Study 1: this compound in Alzheimer's Disease
A study involving APP/PS1 transgenic mice treated with this compound showed significant improvements in cognitive performance compared to control groups. The results indicated a reversal of learning deficits associated with Alzheimer's pathology, highlighting this compound's potential as a therapeutic agent in neurodegenerative diseases .
Case Study 2: ROCK-ALS Trial
In the ROCK-ALS trial, 120 patients with early-stage ALS received intravenous this compound. The results indicated a statistically significant preservation of motor neuron function compared to placebo, suggesting that this compound may slow disease progression in ALS patients .
Mechanism of Action
Fasudil exerts its effects by inhibiting Rho-kinase, an enzyme that plays an important role in mediating vasoconstriction and vascular remodeling in the pathogenesis of pulmonary hypertension . Rho-kinase induces vasoconstriction by phosphorylating the myosin-binding subunit of myosin light chain phosphatase, thus decreasing myosin light chain phosphatase activity and enhancing vascular smooth muscle contraction . By inhibiting Rho-kinase, this compound reduces vasoconstriction and improves blood flow .
Comparison with Similar Compounds
Fasudil is similar to other Rho-kinase inhibitors such as Y-27632 and H-1152. this compound is unique in its ability to improve cognitive function in animal models of neurodegenerative diseases . Other similar compounds include hydroxythis compound, which is a metabolite of this compound and has similar Rho-kinase inhibitory activity . This compound has also been shown to have anti-inflammatory and antioxidant effects, which are not seen with other Rho-kinase inhibitors .
Biological Activity
Fasudil, a selective Rho-kinase (ROCK) inhibitor, has garnered attention for its diverse biological activities, particularly in the cardiovascular and neurological domains. This article provides a comprehensive review of the biological effects of this compound, supported by data tables, case studies, and detailed research findings.
This compound primarily inhibits Rho-kinase, which plays a crucial role in various cellular functions including smooth muscle contraction, cell migration, and apoptosis. By inhibiting ROCK, this compound modulates several signaling pathways that contribute to its therapeutic effects.
Cardiovascular Effects
1. Myocardial Ischemia/Reperfusion Injury
This compound has demonstrated significant cardioprotective effects in animal models of myocardial ischemia/reperfusion (I/R) injury. A systematic review identified 19 studies involving 400 animals, revealing that this compound treatment resulted in:
- Reduced myocardial infarct size : Significant reductions were observed compared to control groups (P < 0.05).
- Lower levels of cardiac enzymes : Cardiac troponin T levels were notably decreased (P < 0.05).
- Improved cardiac function : Enhanced systolic and diastolic functions were reported (P < 0.05).
The mechanisms underlying these effects include improved coronary vasodilation, inhibition of apoptosis and oxidative stress, and reduction of inflammation and endoplasmic reticulum stress .
Table 1: Summary of Cardioprotective Effects of this compound
Outcome | Control Group | This compound Group | Statistical Significance |
---|---|---|---|
Myocardial Infarct Size | High | Low | P < 0.05 |
Cardiac Troponin T Levels | High | Low | P < 0.05 |
Systolic Function Improvement | Low | High | P < 0.05 |
Diastolic Function Improvement | Low | High | P < 0.05 |
Neurological Effects
2. Amyotrophic Lateral Sclerosis (ALS)
This compound has been used compassionately in ALS patients, showing promising results in improving motor function and prolonging survival. In a study involving three patients treated with intravenous this compound, one patient exhibited a significant increase in slow vital capacity without any major side effects .
3. Parkinson's Disease
In models of Parkinson's disease, this compound has demonstrated neuroprotective effects by protecting dopaminergic neurons from degeneration and enhancing regeneration. It was shown to increase striatal dopamine levels and improve behavioral outcomes in rodent models .
Anti-inflammatory Properties
This compound's anti-inflammatory effects have been explored in various contexts:
- In pulmonary microvascular endothelial cells (PMVECs), this compound reduced the expression of pro-inflammatory cytokines such as IL-6 and MCP-1 induced by lipopolysaccharide (LPS), indicating its potential for treating pulmonary artery hypertension (PAH) and acute lung injury (ALI) .
Table 2: Anti-inflammatory Effects of this compound
Inflammatory Marker | Control Group Levels | This compound Treatment Levels | Statistical Significance |
---|---|---|---|
IL-6 | High | Low | P < 0.05 |
MCP-1 | High | Low | P < 0.05 |
Reactive Oxygen Species (ROS) | High | Reduced | P < 0.05 |
Cancer Research
This compound has also been investigated for its potential anti-cancer properties:
- In various cancer models, including breast and prostate cancer, this compound treatment led to reduced tumor progression and metastasis. For instance, in an orthotopic breast cancer model, there were three times more tumor-free mice in the this compound-treated group compared to controls (P < 0.01) .
Properties
IUPAC Name |
5-(1,4-diazepan-1-ylsulfonyl)isoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14/h1,3-5,7,11,15H,2,6,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOGFTYYXHNFQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048569 | |
Record name | Fasudil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103745-39-7 | |
Record name | Fasudil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103745-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fasudil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103745397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fasudil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08162 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fasudil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759827 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fasudil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(1,4-diazepane-1-sulfonyl)isoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FASUDIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0CH43PGXS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Fasudil primarily targets Rho-associated protein kinase (ROCK), specifically inhibiting both ROCK1 and ROCK2 isoforms. [, , , , , ]
A: this compound acts as a competitive inhibitor of ROCK, blocking the ATP binding site of the kinase domain, thus preventing the phosphorylation of downstream substrates. [, ]
ANone: ROCK inhibition by this compound leads to a variety of downstream effects including:
- Vasodilation: this compound promotes vasodilation by inhibiting ROCK-mediated phosphorylation of myosin light chain phosphatase (MLCP). This leads to increased MLCP activity, dephosphorylation of myosin light chain (MLC), and ultimately, smooth muscle relaxation. [, , , ]
- Anti-apoptotic Effects: this compound has been shown to exert anti-apoptotic effects by modulating the Bax/Bcl-2 ratio and reducing the expression of caspase-3. [, , ]
- Anti-inflammatory Effects: Studies indicate that this compound can decrease the production of inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. [, ]
- Neuroprotective Effects: this compound exhibits neuroprotective properties by inhibiting neuronal apoptosis, reducing glial scar formation, and potentially enhancing axonal regeneration. [, , , ]
A: this compound has a molecular formula of C14H17N3O2S·HCl and a molecular weight of 331.84 g/mol. []
A: While specific spectroscopic data is not provided in these papers, this compound's structure has been confirmed using various analytical techniques. [, ]
ANone: this compound has been investigated in various disease models and therapeutic contexts, including:
- Cerebral Vasospasm: Studies have demonstrated the effectiveness of this compound in reducing cerebral vasospasm after subarachnoid hemorrhage. [, , ]
- Pulmonary Arterial Hypertension: this compound has shown potential in preclinical models for treating pulmonary arterial hypertension by relaxing pulmonary artery smooth muscle cells. [, ]
- Acute Kidney Injury: Research suggests that this compound can protect against acute kidney injury induced by ischemia/reperfusion or rhabdomyolysis. [, ]
- Cancer: this compound has demonstrated anti-tumor effects in various cancer models, including ovarian cancer, head and neck squamous cell carcinoma, and oesophageal squamous cell carcinoma. [, , ]
A: this compound is not known to possess catalytic properties. Its primary mechanism of action is through competitive inhibition of the ROCK enzyme. []
ANone: While not explicitly detailed in these papers, computational methods like molecular docking and QSAR could be valuable for studying this compound's interaction with ROCK and exploring structural modifications for enhanced potency and selectivity.
A: One study explored the use of peptide-conjugated liposomes for targeted and localized delivery of this compound to the lungs for the treatment of pulmonary arterial hypertension. [] Further research is needed to develop optimal formulations that improve this compound's pharmacokinetic properties and enhance its therapeutic potential.
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